molecular formula C5H5BF3KS B1507446 Potassium trifluoro[(thien-2-yl)methyl]borate CAS No. 888711-49-7

Potassium trifluoro[(thien-2-yl)methyl]borate

Cat. No.: B1507446
CAS No.: 888711-49-7
M. Wt: 204.07 g/mol
InChI Key: ZQXVXPIJXQWYQG-UHFFFAOYSA-N
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Description

Potassium trifluoro[(thien-2-yl)methyl]borate is a chemical compound with the molecular formula KBF3C4H3S. It is a boron-based reagent that has gained attention in various scientific fields due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of potassium fluoride (KF) with trifluoromethylthiophene in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the borate group.

Industrial Production Methods: On an industrial scale, the production of Potassium trifluoro[(thien-2-yl)methyl]borate involves the use of large reactors and controlled environments to ensure the purity and yield of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Potassium trifluoro[(thien-2-yl)methyl]borate can undergo various types of chemical reactions, including:

  • Oxidation: The borate group can be oxidized to form boronic acids or borates.

  • Reduction: The compound can be reduced to form boronic esters or boronic acids.

  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction reactions may involve reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution reactions typically require nucleophiles such as amines or alcohols and may be carried out in polar solvents.

Major Products Formed:

  • Oxidation: Boronic acids, borates

  • Reduction: Boronic esters, boronic acids

  • Substitution: Substituted trifluoromethyl compounds

Scientific Research Applications

Potassium trifluoro[(thien-2-yl)methyl]borate has a wide range of applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.

  • Biology: The compound can be used as a probe in biological studies to investigate the role of boron in biological systems.

  • Industry: The compound is used in the manufacture of materials and chemicals that require boron-based reagents.

Mechanism of Action

The mechanism by which Potassium trifluoro[(thien-2-yl)methyl]borate exerts its effects involves its interaction with molecular targets and pathways. The borate group can form complexes with various substrates, facilitating reactions such as cross-coupling. The trifluoromethyl group enhances the reactivity of the compound, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Potassium trifluoro[(thien-2-yl)methyl]borate is unique compared to other similar compounds due to its trifluoromethyl group and borate functionality. Similar compounds include:

  • Potassium trifluoromethanesulfonate (KCF3SO3)

  • Potassium trifluoroborate (KBF4)

  • Potassium trifluoromethylthiolate (KCF3S)

These compounds share the trifluoromethyl group but differ in their functional groups and reactivity. This compound stands out due to its ability to participate in a wider range of chemical reactions and its applications in various scientific fields.

Properties

IUPAC Name

potassium;trifluoro(thiophen-2-ylmethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BF3S.K/c7-6(8,9)4-5-2-1-3-10-5;/h1-3H,4H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXVXPIJXQWYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=CC=CS1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BF3KS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733810
Record name Potassium trifluoro[(thiophen-2-yl)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888711-49-7
Record name Borate(1-), trifluoro(2-thienylmethyl)-, potassium, (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=888711-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro[(thiophen-2-yl)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium trifluoro[(thien-2-yl)methyl]borate
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Potassium trifluoro[(thien-2-yl)methyl]borate
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Potassium trifluoro[(thien-2-yl)methyl]borate
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Potassium trifluoro[(thien-2-yl)methyl]borate
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Potassium trifluoro[(thien-2-yl)methyl]borate
Reactant of Route 6
Potassium trifluoro[(thien-2-yl)methyl]borate

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